Product packaging for Chloroorienticin B(Cat. No.:CAS No. 118373-81-2)

Chloroorienticin B

Cat. No.: B040328
CAS No.: 118373-81-2
M. Wt: 1449.2 g/mol
InChI Key: ATHQCOUEZPBNLP-JWYJDYCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloroorienticin B is a complex glycopeptide antibiotic structurally related to the vancomycin family, isolated from Amycolatopsis orientalis. Its primary research value lies in its potent activity against Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), making it a critical tool for studying novel mechanisms to overcome bacterial resistance. The compound exerts its antibacterial effect by high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of cell wall precursor peptides, thereby inhibiting the transglycosylation and transpeptidation steps essential for bacterial peptidoglycan biosynthesis. This specific mechanism of action positions this compound as an invaluable reference standard and investigative probe in microbiology, pharmacology, and medicinal chemistry research, particularly for exploring structure-activity relationships (SAR), resistance mechanisms, and the development of next-generation anti-infective agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H75Cl2N9O24 B040328 Chloroorienticin B CAS No. 118373-81-2

Properties

CAS No.

118373-81-2

Molecular Formula

C66H75Cl2N9O24

Molecular Weight

1449.2 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C66H75Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(56(40)101-65-54(86)53(85)52(84)42(22-78)99-65)98-39-11-8-27(15-33(39)68)55(100-44-21-66(4,70)57(87)24(3)96-44)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-55,57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53-,54+,55+,57-,65-,66-/m0/s1

InChI Key

ATHQCOUEZPBNLP-JWYJDYCQSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O

Synonyms

chloroorienticin B

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of Chloroorienticin B

Unraveling the Genetic Blueprint: The Biosynthetic Gene Cluster in Amycolatopsis orientalis

The genetic instructions for producing chloroorienticin B are encoded within a biosynthetic gene cluster (BGC) in the bacterium Amycolatopsis orientalis. pnas.orgsecondarymetabolites.orgwikipedia.orgnih.gov This cluster houses the genes for the non-ribosomal peptide synthetases (NRPS) that assemble the heptapeptide (B1575542) core, as well as the enzymes responsible for creating the non-proteinogenic amino acids and the specialized sugar, L-4-epi-vancosamine. pnas.orgnih.gov The BGC for chloroeremomycin (B1668801), a closely related compound, has been sequenced and analyzed, revealing a trio of glycosyltransferase genes—gtfA, gtfB, and gtfC—that are essential for the glycosylation process. pnas.orguniprot.org The presence of these genes within a single cluster ensures the coordinated expression and regulation of the entire biosynthetic pathway.

The Gatekeepers of Glycosylation: Characterizing Key Glycosyltransferases

The attachment of sugar molecules, a process known as glycosylation, is a critical step in the biosynthesis of this compound, significantly influencing its biological activity. frontiersin.org This intricate process is carried out by a team of specialized enzymes called glycosyltransferases (GTs). nih.gov In the case of this compound, three key GTs—GtfA, GtfB, and GtfC—play pivotal roles. pnas.orgnih.gov

GtfA: A Specialist in 4-epi-vancosamine Transfer to β-OH-Tyr6

GtfA is a highly specific enzyme that catalyzes the attachment of a 4-epi-vancosamine sugar to the β-hydroxyl group of the tyrosine residue at position 6 (β-OH-Tyr6) of the glycopeptide aglycone. nih.govpnas.orgpnas.orgqmul.ac.uk This regiospecificity is crucial for the final structure and function of the antibiotic. pnas.org Research has shown that GtfA preferentially acts on a monoglucosylated intermediate, known as desvancosaminyl-vancomycin (DVV), rather than the unglycosylated aglycone or the fully disaccharide-containing precursor. pnas.orgpnas.org This preference establishes a specific order in the glycosylation sequence. The crystal structure of GtfA reveals that the β-OH of residue 6 is positioned significantly closer to the active site than other potential glycosylation sites, providing a structural basis for its high regiospecificity. pnas.org

A Step-by-Step Assembly: GtfB and GtfC in Sequential Glycosylation

The glycosylation of the chloroorienticin precursor is a sequential process. pnas.org The first step is mediated by GtfB, which attaches a glucose molecule to the 4-OH-PheGly4 residue of the vancomycin (B549263) aglycone, forming the intermediate DVV. pnas.orgpnas.org Following the action of GtfA, GtfC comes into play. GtfC is responsible for adding a second 4-epi-vancosamine sugar, this time to the C-2 hydroxyl group of the glucose unit that was previously attached by GtfB. pnas.orgpnas.orgresearchgate.net This sequential action, with the preferred kinetic order of GtfB, then GtfA, and finally GtfC, leads to the complete trisaccharide structure of the related compound, chloroeremomycin. pnas.orgrhea-db.orgebi.ac.uk

Interactive Table: Key Glycosyltransferases in this compound Biosynthesis

EnzymeFunctionAcceptor SubstrateDonor SubstrateProduct
GtfB Attaches a D-glucose moiety to the heptapeptide aglycone. pnas.orgpnas.orgVancomycin Aglycone (AGV)UDP-glucoseDesvancosaminyl-vancomycin (DVV) pnas.org
GtfA Transfers a 4-epi-vancosamine sugar to the β-OH-Tyr6 residue. nih.govpnas.orgpnas.orgDesvancosaminyl-vancomycin (DVV)dTDP-β-L-4-epi-vancosamine pnas.orgrhea-db.orgThis compound pnas.orgqmul.ac.uk
GtfC Adds a 4-epi-vancosamine sugar to the glucose moiety. pnas.orgpnas.orgresearchgate.netThis compounddTDP-L-4-epi-vancosamineChloroeremomycin pnas.org

A Matter of Tolerance: Substrate Specificity and Promiscuity of Glycosyltransferases

While glycosyltransferases are generally highly specific for their substrates, some exhibit a degree of "promiscuity," meaning they can accept and transfer alternative sugar donors. researchgate.netfrontiersin.org In the context of this compound biosynthesis, the glycosyltransferases display varying levels of substrate flexibility. GtfA is known to be highly selective, tolerating only minor modifications to its natural dTDP-sugar donor. researchgate.netebi.ac.uk In contrast, GtfC shows a more relaxed substrate specificity and can utilize a broader range of sugar donors. researchgate.net This difference in promiscuity has significant implications for synthetic biology, as the more flexible enzymes can be harnessed to create novel, glycosylated derivatives of antibiotics. researchgate.net

Beyond the Basics: Post-Assembly Tailoring of the Heptapeptide Backbone

The biosynthesis of this compound doesn't end with the assembly of the peptide chain. The heptapeptide backbone undergoes several crucial modifications by post-assembly tailoring enzymes. nih.gov These modifications, which include oxidative cross-linking of the aromatic side chains, are essential for creating the rigid, basket-like structure that is characteristic of glycopeptide antibiotics. nih.gov This rigid conformation is vital for the antibiotic's ability to bind to its target, the bacterial cell wall precursor. nih.gov Other tailoring modifications can include halogenation, which is thought to occur after the initial cross-linking but before glycosylation. researchgate.net

Engineering Nature's Machinery: Synthetic Biology and Genetic Manipulation

The understanding of the this compound biosynthetic pathway has opened up exciting possibilities for synthetic biology and genetic engineering. researchgate.netfrontiersin.orgnih.govsciepublish.com By manipulating the biosynthetic gene cluster, scientists can potentially create novel antibiotic derivatives with improved properties. researchgate.netmdpi.com One approach involves pathway refactoring, where the native gene cluster is redesigned and expressed in a more manageable host organism. frontiersin.org Another strategy focuses on the inherent promiscuity of certain glycosyltransferases. By introducing engineered GTs or providing them with unnatural sugar substrates, it is possible to generate a diverse array of "glycorandomized" compounds. researchgate.net Furthermore, the generation of chimeric glycosyltransferases, created by swapping domains between different GTs, has been shown to be a viable method for altering substrate specificity and producing hybrid glycopeptides. researchgate.net These synthetic biology approaches hold immense promise for overcoming antibiotic resistance by creating new and more potent therapeutic agents. nih.gov

Expanding Glycopeptide Chemical Diversity through Biosynthetic Pathway Engineering

The modular nature of glycopeptide antibiotic (GPA) biosynthesis offers significant opportunities for generating novel derivatives through genetic engineering. nih.govacs.org The biosynthetic gene clusters (BGCs) that code for these pathways contain genes for the NRPS machinery, precursor biosynthesis, and a variety of "tailoring" enzymes that install modifications like glycosylations, chlorinations, and methylations. nih.govmdpi.comacs.org By manipulating these BGCs, researchers can alter the final structure of the glycopeptide, potentially leading to compounds with improved properties. acs.org

Engineering strategies often involve the targeted inactivation of genes (knockouts), the replacement of existing genes with variants from other pathways, or the introduction of entirely new genes (heterologous expression) into a production host. acs.orgnih.gov For example, introducing scaffold-modifying enzymes from different GPA gene clusters into a strain producing a minimal teicoplanin-class scaffold resulted in the creation of 15 different molecules, 9 of which were previously unreported. acs.org This "mix-and-match" approach highlights the potential to create libraries of new antibiotics by combining biosynthetic elements from diverse sources. acs.org

The enzymes responsible for glycosylation, known as glycosyltransferases (Gtfs), are particularly valuable targets for engineering. pnas.orgebi.ac.uk The number and type of sugar residues attached to the heptapeptide core are critical for the antibiotic's activity. Some Gtfs exhibit a degree of promiscuity, meaning they can accept modified or unnatural sugar donors or glycopeptide acceptors, while others are highly specific. ebi.ac.uk Understanding and harnessing this specificity is key to designing novel glycopeptides. For instance, the GtfA enzyme in chloroeremomycin biosynthesis is relatively specific for its natural sugar donor, whereas other related Gtfs show more relaxed substrate specificities. ebi.ac.uk This knowledge allows for the rational design of experiments to generate new sugar-modified analogues.

Table 1: Strategies in Glycopeptide Biosynthetic Pathway Engineering

Engineering StrategyDescriptionExample Outcome
Gene Knockout Inactivating a gene to eliminate a specific biosynthetic step, such as the attachment of a particular sugar.Creation of an aglycone or a simplified glycopeptide lacking specific modifications.
Heterologous Expression Introducing a gene from a different organism's biosynthetic pathway into the host.Addition of novel sugars, acyl chains, or other functional groups to the glycopeptide scaffold. acs.org
Domain Swapping Exchanging modules or domains within the nonribosomal peptide synthetase (NRPS) machinery.Incorporation of different amino acids into the peptide backbone. nih.gov
Pathway Refactoring Rebuilding a biosynthetic pathway in a heterologous host optimized for production.Increased yield and generation of novel analogues by introducing various tailoring enzymes. acs.org

Mutasynthesis and Precursor-Directed Biosynthesis Strategies for Glycopeptides

Mutasynthesis and precursor-directed biosynthesis are powerful techniques that merge chemical synthesis with microbial biosynthesis to generate novel natural product analogues. nih.govrsc.org These methods leverage the substrate flexibility of biosynthetic enzymes to incorporate unnatural building blocks into the final structure. rsc.org

Mutasynthesis , or mutational biosynthesis, involves creating a mutant strain of the producing organism by knocking out a gene responsible for the synthesis of a key precursor. nih.gov The blocked pathway prevents the production of the natural compound. By supplying this mutant strain with a synthetically created analogue of the missing precursor (a "mutasynthon"), the biosynthetic machinery can incorporate it, leading to the formation of a new derivative. nih.gov This approach has been successfully used to generate derivatives of various complex antibiotics, such as lincomycin (B1675468) and physostigmine. nih.gov

Precursor-directed biosynthesis (PDB) is a related but distinct strategy that does not require the creation of a mutant. rsc.org Instead, it relies on feeding a synthetic precursor analogue to the wild-type organism. rsc.org The cell's enzymes may then incorporate this unnatural precursor in competition with the endogenously produced natural one. This method is particularly effective when the biosynthetic enzymes are naturally promiscuous and can process the supplied analogue. rsc.org PDB has been used to create analogues of calcium-dependent antibiotics (CDAs) by feeding modified fatty acid side chains to the producing Streptomyces coelicolor. rsc.org These strategies are especially valuable for modifying complex molecules like glycopeptides, where total chemical synthesis is often impractical. nih.govresearchgate.net

Table 2: Comparison of Mutasynthesis and Precursor-Directed Biosynthesis (PDB)

FeatureMutasynthesisPrecursor-Directed Biosynthesis (PDB)
Host Strain Requires a genetically engineered mutant with a blocked biosynthetic pathway. nih.govCan use the wild-type or an engineered producing organism. rsc.org
Process A synthetic analogue (mutasynthon) of the missing precursor is supplied to the mutant. nih.govA synthetic analogue of a natural precursor is supplied to the culture, competing with the endogenous substrate. rsc.org
Primary Advantage Can lead to the exclusive production of the new analogue, simplifying purification. rsc.orgSimpler to implement as it does not require the creation and characterization of a knockout mutant.
Key Limitation A precursor biosynthetic pathway cannot be knocked out if it is essential for the organism's primary metabolism. rsc.orgOften results in a mixture of the natural product and the new analogue, which can complicate isolation.

Methodological Advances in Biosynthetic Pathway Elucidation (e.g., Chemoproteomics)

Elucidating the biosynthetic pathways of complex natural products like glycopeptides can be challenging, especially in organisms that are not genetically tractable or when the biosynthetic genes are not organized in a single, easily identifiable gene cluster. nih.govresearchgate.net While traditional methods like gene knockouts are valuable, they can be slow and laborious. nih.govwhiterose.ac.uk Modern techniques, particularly chemoproteomics, have emerged as powerful tools to accelerate the discovery and characterization of biosynthetic enzymes. nih.govfrontiersin.org

Chemoproteomics utilizes chemical probes to identify and isolate proteins based on their function or binding properties. researchgate.netwhiterose.ac.uk In the context of biosynthesis, these probes are often designed to mimic a substrate, intermediate, or product of the enzymatic reaction being investigated. whiterose.ac.ukfrontiersin.org The probe is typically tagged with a reporter group (like biotin) and a reactive group (like a photoaffinity label) that allows it to first bind to the active site of the target enzyme and then be permanently cross-linked to it upon activation (e.g., by UV light). frontiersin.org The enzyme-probe complex can then be fished out of the cell's entire protein lysate and identified using mass spectrometry. researchgate.net

This activity-based approach offers several advantages. It allows for the direct identification of functional enzymes from a complex proteome without the need for prior genetic information, gene cloning, or protein expression. nih.gov It is particularly useful for discovering enzymes in non-model organisms or for pathways where genes are not clustered. nih.govresearchgate.net Chemoproteomics has been successfully applied to identify key enzymes in the biosynthesis of other complex plant-derived natural products, such as camptothecin (B557342) and chalcomoracin, demonstrating its broad applicability for accelerating the discovery of novel biocatalysts. researchgate.netfrontiersin.orgbiorxiv.org

Table 3: General Workflow for Chemoproteomic Enzyme Discovery

StepDescription
1. Probe Design & Synthesis A chemical probe is designed to mimic a substrate or intermediate in the pathway of interest. It includes a binding moiety, a reactive group, and a reporter tag (e.g., biotin). frontiersin.org
2. Incubation with Proteome The probe is incubated with a total protein extract (proteome) from the producing organism, allowing it to bind to the active site of the target enzyme(s). researchgate.net
3. Covalent Cross-linking A stimulus (e.g., UV light) is applied to activate the reactive group on the probe, forming a permanent covalent bond with the bound enzyme. frontiersin.org
4. Affinity Purification The reporter tag (biotin) is used to capture the probe-enzyme complex from the lysate using an affinity matrix (e.g., streptavidin beads). whiterose.ac.uk
5. Protein Identification The captured proteins are eluted, separated (e.g., by gel electrophoresis), and identified using mass spectrometry-based proteomics. researchgate.net
6. Functional Validation Candidate enzymes are heterologously expressed and assayed in vitro to confirm their predicted biochemical function. frontiersin.org

Advanced Structural Analysis and Characterization Methodologies

Spectroscopic and Chromatographic Techniques for Purity and Identity Confirmation

The confirmation of chloroorienticin B's purity and identity relies heavily on a combination of chromatographic separation and spectroscopic analysis. These techniques provide definitive data on the compound's physical properties and molecular composition.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of glycopeptides. In the context of this compound, reversed-phase HPLC (RP-HPLC) is particularly effective for separating the target compound from a complex mixture of precursors and related analogues produced during biosynthesis or enzymatic reactions. nih.gov

Research on the enzymatic reconstitution of chloroeremomycin (B1668801), a closely related antibiotic, demonstrates the utility of HPLC in monitoring reaction progress. For instance, the conversion of the precursor des-vancosaminyl-vancomycin (DVV) into this compound by the glycosyltransferase GtfA can be precisely tracked. nih.gov Analytical RP-HPLC analysis can distinguish between the various components of the reaction mixture based on their retention times (tR). nih.gov The products are typically monitored using a UV detector at 280 nm. nih.gov

CompoundRetention Time (tR) in minutes
Chloroeremomycin12.2
Epivancomycin12.8
This compound13.0
DVV (precursor)13.8
Chloroorienticin C16.7
AGV (aglycone)17.7

Table 1. Retention times of this compound and related glycopeptides using a Vydac small-pore C18 column with a gradient of 5–40% acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA)/H₂O over 20 minutes. nih.gov

Mass spectrometry (MS) is a powerful technique for determining the molecular weights of this compound and its biosynthetic intermediates with high accuracy. creative-proteomics.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly valuable as it allows for the rapid analysis of biomolecules directly from complex mixtures, such as culture supernatants, with minimal sample preparation. nih.govjidc.org This method is sensitive and can confirm the presence of a target compound by its specific mass-to-charge (m/z) ratio. nih.gov

In the study of this compound's enzymatic synthesis, MALDI-TOF is used to confirm the identity of reaction products. nih.gov For example, the addition of a 4-epi-vancosamine sugar to the precursor DVV by the enzyme GtfA results in a product, this compound, whose molecular weight can be verified by MS analysis. nih.gov Furthermore, techniques like post-source decay mass analysis can be employed to fragment the molecule, providing structural information and helping to identify related products formed during the biosynthetic pathway, such as chloroorienticin C. nih.govresearchgate.net Fast Atom Bombardment Mass Spectrometry (FAB-MS), a similar soft ionization technique, has also been used to characterize derivatives of related glycopeptides, confirming their expected molecular mass. asm.org

Compound/DerivativeMass Spectrometry MethodCalculated Mass (M+H)⁺Observed Mass (M+H)⁺
This compoundMALDI-TOF1448.4-
2-amino analogue of this compoundMS1148.31148.1
Thiourea intermediate of LY264826FAB-MS1725.51728.3
Hexapeptide derivative LY314015FAB-MS1629.51632.5

Table 2. Molecular weight determination of this compound and related derivatives using mass spectrometry techniques. researchgate.netasm.orgebi.ac.uk

High-Performance Liquid Chromatography (HPLC) Applications in Glycopeptide Analysis

Structural Elucidation Techniques for Complex Glycopeptide Architectures (e.g., X-ray Crystallography in Related Peptide Antibiotics)

Determining the three-dimensional structure of a complex glycopeptide like this compound is a significant challenge that requires advanced structural elucidation techniques. While a specific crystal structure for this compound is not widely reported, X-ray crystallography of related glycopeptide antibiotics and their biosynthetic enzymes provides critical insights into its architecture. researchgate.net

For example, the crystal structure of GtfA, the enzyme responsible for attaching a 4-epi-vancosamine moiety to generate this compound, has been resolved. nih.gov This structural data is instrumental in understanding the enzyme's regiospecificity. The analysis revealed that the hydroxyl group of the β-OH-Tyr6 residue of the aglycone precursor is positioned just 3.8 Å from the enzyme's active site, which is significantly closer than any other potential glycosylation site. nih.gov This proximity explains why glycosylation occurs specifically at this position to form this compound. This use of X-ray crystallography on a biosynthetic enzyme exemplifies how structural biology provides a detailed roadmap of the molecular interactions that define the final glycopeptide architecture. nih.gov

Application of Advanced Techniques in Elucidating Glycosyltransferase Specificity and Reaction Products

The biosynthesis of this compound is a multi-step process involving several enzymes, including glycosyltransferases (GTs) that sequentially add sugar moieties to the peptide core. pnas.orgnih.gov Advanced analytical methods like HPLC and mass spectrometry are fundamental to studying the function and specificity of these enzymes. nih.gov

The enzyme GtfA, from the chloroeremomycin biosynthetic cluster, is a regiospecific epivancosaminyl transferase. pnas.orgnih.gov Its function is to transfer a 4-epi-vancosamine sugar from its donor substrate, dTDP-β-L-4-epi-vancosamine, to the β-OH-Tyr6 residue of the glycopeptide aglycone. nih.govpnas.org This specific reaction, which produces this compound, is monitored and validated using a combination of HPLC and mass spectrometry. nih.gov

The process involves incubating the substrate (e.g., DVV) with the purified GtfA enzyme and the sugar donor. nih.gov HPLC is then used to analyze the reaction mixture over time. The consumption of the substrate peak and the appearance of a new product peak at a characteristic retention time (13.0 minutes for this compound) confirms the enzymatic conversion. nih.gov Subsequently, the product peak can be collected and its identity definitively confirmed by MALDI-TOF mass spectrometry, which verifies that its molecular weight matches the expected mass of this compound. nih.gov This integrated analytical approach is crucial for establishing the precise function of glycosyltransferases and confirming the structure of their products within the biosynthetic pathway. nih.govresearchgate.net

SubstrateEnzymeSugar DonorProductAnalytical Verification
DVV (des-vancosaminyl-vancomycin)GtfAdTDP-β-L-4-epi-vancosamineThis compoundHPLC (retention time shift), MALDI-TOF MS (molecular weight confirmation)

Table 3. Enzymatic synthesis of this compound and the analytical techniques used for verification. nih.govpnas.org

Mechanistic Insights into the Biological Activity of Chloroorienticin B

Molecular Mechanisms of Action: Inhibition of Bacterial Cell Wall Biosynthesis

The primary mode of action of Chloroorienticin B, like other glycopeptide antibiotics, involves the inhibition of the late stages of peptidoglycan synthesis. nih.govmicrobenotes.comlibretexts.org This process ultimately leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and cell death. nih.govlibretexts.org

Non-Covalent Binding with Terminal Peptidoglycan Precursors (D-Ala-D-Ala Binding)

At the heart of this compound's activity is its ability to form a stable, non-covalent complex with the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of lipid II, the precursor molecule for peptidoglycan synthesis. scinews.uznih.govasm.org The rigid, three-dimensional structure of the glycopeptide, formed by extensive cross-linking of its peptide backbone, creates a binding pocket that specifically recognizes and sequesters the D-Ala-D-Ala terminus. nih.gov This binding is stabilized by a network of five hydrogen bonds. nih.gov By binding to this precursor, this compound effectively shields it from the enzymes responsible for the subsequent steps in cell wall construction. scinews.uzoup.com

Inhibition of Transpeptidation and Transglycosylation Enzymes in Peptidoglycan Synthesis

The binding of this compound to the D-Ala-D-Ala terminus of lipid II directly obstructs the functions of two crucial classes of enzymes: transpeptidases and transglycosylases. scinews.uzasm.org Transglycosylases are responsible for polymerizing the glycan chains by adding new peptidoglycan units to the growing cell wall. scinews.uzoup.com Transpeptidases, on the other hand, catalyze the cross-linking of adjacent peptide side chains, a critical step for the structural integrity of the peptidoglycan mesh. scinews.uzoup.com By sequestering the lipid II substrate, this compound prevents these enzymes from accessing their target, thereby halting both the elongation of the glycan backbone and the formation of peptide cross-links. scinews.uzoup.com This dual inhibition leads to the accumulation of lipid-associated disaccharide-pentapeptide precursors and ultimately disrupts the entire process of cell wall biosynthesis. oup.com

Mechanisms of Action of Semi-Synthetic Derivatives and Analogues

To combat emerging bacterial resistance, numerous semi-synthetic derivatives and analogues of this compound have been developed. These modifications often introduce novel mechanisms of action that enhance their efficacy, particularly against resistant strains.

Role of Dimerization and Membrane Anchoring in Enhanced Activity

A key strategy to enhance the activity of this compound derivatives involves the introduction of lipophilic side chains. scinews.uzresearchgate.netnih.gov These hydrophobic modifications promote the dimerization of the antibiotic molecules at the bacterial membrane surface. oup.comresearchgate.netnih.gov This dimerization is a cooperative process, meaning that the binding of one molecule to the D-Ala-D-Ala target increases the affinity of the second molecule for its target. oup.com This enhanced binding avidity allows the dimerized antibiotic to more effectively sequester the peptidoglycan precursors. oup.comnih.gov

Furthermore, the lipophilic side chains can anchor the antibiotic to the bacterial cytoplasmic membrane. scinews.uzoup.comresearchgate.net This membrane anchoring increases the local concentration of the drug at the site of peptidoglycan synthesis, further enhancing its inhibitory activity. oup.comresearchgate.net The combined effects of dimerization and membrane anchoring lead to a significant increase in antibacterial potency. oup.comresearchgate.netnih.gov

Interactions with D-Ala-D-Lac Termini in Vancomycin-Resistant Strains

Vancomycin-resistant enterococci (VRE) exhibit resistance by altering the terminal dipeptide of their peptidoglycan precursors from D-Ala-D-Ala to D-alanyl-D-lactate (D-Ala-D-Lac). scinews.uzoup.comresearchgate.net This substitution results in the loss of a key hydrogen bond, significantly reducing the binding affinity of traditional glycopeptides like vancomycin (B549263). scinews.uzresearchgate.netresearchgate.net

However, certain semi-synthetic derivatives of this compound, particularly those with lipophilic modifications, can overcome this resistance mechanism. scinews.uzoup.comresearchgate.net The enhanced binding energy provided by dimerization and membrane anchoring can compensate for the weaker interaction with the D-Ala-D-Lac terminus. oup.comresearchgate.netmdpi.com This allows these derivatives to effectively inhibit cell wall synthesis even in vancomycin-resistant strains. oup.comresearchgate.net

Exploration of Novel Modes of Action Beyond D-Ala-D-Ala Binding (e.g., MurJ and Lipid II Destabilization)

Recent research has uncovered novel mechanisms of action for some advanced glycopeptide derivatives that go beyond the canonical D-Ala-D-Ala binding. researchgate.net Some "shapeshifting" vancomycin dimers have been shown to destabilize the complex formed between the lipid II flippase, MurJ, and its substrate, lipid II. researchgate.net MurJ is an essential membrane protein responsible for translocating lipid II from the cytoplasm to the periplasm, where it is incorporated into the growing cell wall. osti.govbiorxiv.orgnih.gov By disrupting the MurJ-lipid II interaction, these derivatives inhibit a critical step in the peptidoglycan synthesis pathway, representing a new mode of action for this class of antibiotics. researchgate.net This novel mechanism suggests that these compounds may be less susceptible to resistance mechanisms that rely on the alteration of the D-Ala-D-Ala target. researchgate.net

Comparative Mechanistic Studies with Other Glycopeptide Antibiotics

The biological activity of this compound is best understood in the context of its class: the glycopeptide antibiotics. By comparing its mechanism with other notable members of this family, a clearer picture of its specific functions and potential advantages emerges. The primary glycopeptides for comparison include the first-generation agents, vancomycin and teicoplanin, and second-generation lipoglycopeptides like oritavancin (B1663774), which is a derivative of the closely related chloroeremomycin (B1668801) (Chloroorienticin A).

Like all vancomycin-group glycopeptides, this compound's fundamental mechanism involves the inhibition of bacterial cell wall synthesis. ontosight.aioup.com It achieves this by targeting and binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. ontosight.aioup.com This sequestration of the substrate prevents its utilization by two critical enzyme groups: transglycosylases, which polymerize the glycan strands, and transpeptidases, which cross-link the peptide stems. The result is a compromised, weakened cell wall that cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death. ontosight.ai

However, significant mechanistic distinctions appear when comparing this compound and its relatives to other glycopeptides, particularly concerning their effectiveness against resistant bacteria. Vancomycin-resistant enterococci (VRE), for example, evade the action of vancomycin by altering the peptidoglycan precursor terminus from D-Ala-D-Ala to D-alanyl-D-lactate (D-Ala-D-Lac). oup.comresearchgate.net This single atomic substitution—an oxygen atom for a nitrogen atom—removes a key hydrogen bond donor and reduces vancomycin's binding affinity by a factor of approximately 1,000, rendering it ineffective. researchgate.net

The structural features of this compound and its parent compound, chloroeremomycin, offer a foundation for overcoming this resistance, a potential that has been realized in semi-synthetic derivatives. oup.comoup.com Unlike vancomycin, chloroeremomycin and by extension this compound, possess an additional sugar moiety, 4-epi-vancosamine, attached to residue 6 of the peptide backbone. oup.comnih.gov While chloroeremomycin itself does not have clinically significant activity against VRE, its derivatives do. oup.comoup.com The most studied of these is oritavancin, the N-alkyl-p-chlorophenylbenzyl derivative of chloroeremomycin. oup.com

Oritavancin and other lipophilic derivatives of the chloroeremomycin scaffold exhibit multiple mechanisms of action that supplement the primary D-Ala-D-Ala binding:

Enhanced Binding to D-Ala-D-Lac: The modifications, particularly the addition of a hydrophobic side chain, allow these antibiotics to interact with the D-Ala-D-Lac target of resistant bacteria with sufficient affinity to be effective. nih.gov

Dimerization: Compounds like oritavancin dimerize at the target site. This cooperative binding significantly enhances their avidity for the peptidoglycan precursors, including the altered D-Ala-D-Lac targets. oup.com

Membrane Anchoring and Disruption: The lipophilic side chain allows the antibiotic to anchor to the bacterial cytoplasmic membrane, increasing its effective concentration near the site of cell wall synthesis. oup.comoup.com This interaction can also lead to direct membrane disruption, causing depolarization and increasing permeability, which constitutes a secondary killing mechanism independent of cell wall synthesis inhibition.

Inhibition of Transglycosylation: Evidence suggests that some derivatives can directly inhibit the transglycosylase enzyme, rather than solely sequestering its substrate. researchgate.netnih.gov This is a crucial distinction from vancomycin, which acts exclusively as a substrate-binding agent. oup.com

The table below summarizes the key mechanistic differences between this compound and other prominent glycopeptides.

Table 1: Comparative Mechanisms of Glycopeptide Antibiotics

Feature This compound (inferred from parent compound) Vancomycin Teicoplanin Oritavancin (Derivative of related Chloroeremomycin)
Primary Target D-Ala-D-Ala terminus of peptidoglycan precursors ontosight.ai D-Ala-D-Ala terminus of peptidoglycan precursors oup.com D-Ala-D-Ala terminus of peptidoglycan precursors D-Ala-D-Ala and D-Ala-D-Lac termini oup.com
Primary MoA Inhibition of transglycosylation and transpeptidation oup.comnih.gov Inhibition of transglycosylation and transpeptidation oup.com Inhibition of transglycosylation and transpeptidation Inhibition of transglycosylation and transpeptidation oup.com
Dimerization Moderate Yes (cooperative with ligand binding) oup.com Yes (hydrophobic interactions) Strong oup.com
Membrane Anchoring No (lacks lipophilic tail) No Yes (via lipid tail) Yes (via biphenyl (B1667301) side chain) oup.comoup.com
Secondary MoA None established None Weak membrane interactions Membrane depolarization and disruption oup.com

| Activity vs. VRE (VanA) | Low (in parent compound) oup.com | None oup.com | Low/None | High oup.com |

Research into semi-synthetic derivatives of this compound itself has demonstrated how modifications can enhance its activity, especially against resistant strains. The addition of peptide chains to the C-terminus has yielded compounds with notable activity against both Methicillin-resistant Staphylococcus aureus (MRSA) and VRE. researchgate.net

Table 2: Antibacterial Activity of Selected this compound Derivatives

Compound Modification MIC vs. MRSA (μg/mL) MIC vs. VRE (VanA) (μg/mL)
This compound Parent Compound 0.5 64
Derivative 28 C-terminal-Trp-D-Ala-D-Ala 0.5 4
Derivative 29 C-terminal-Tyr-D-Ala-D-Ala 0.5 8

Data sourced from Yasukata et al. as presented in a 2023 review. researchgate.net

These findings underscore that while this compound shares a core mechanism with vancomycin, its unique structural scaffold serves as a superior platform for developing advanced antibiotics capable of combating formidable drug-resistant pathogens through multifaceted mechanisms of action. researchgate.net

Structure Activity Relationship Sar Studies and Chemical Modification Strategies

Design and Synthesis of Chloroorienticin B Derivatives and Analogues

A significant strategy in modifying this compound involves the synthesis of N-alkylated and aminomethylated derivatives. researchgate.netnih.govlookchem.com These modifications primarily target the amino groups of the glycopeptide. One approach involves the reductive alkylation of the N-terminal amino group of the peptide backbone after protecting other reactive sites. researchgate.net This has led to the creation of a series of hydrophobic N'-mono and N',N"-double alkylated derivatives. researchgate.net

Another key modification is aminomethylation, particularly at the 7d position of the resorcinol (B1680541) ring of amino acid 7. researchgate.net This is achieved by reacting this compound with formaldehyde (B43269) and various primary or secondary amines. researchgate.net The introduction of these substituents aims to create doubly-modified derivatives that possess both hydrophobic and hydrophilic characteristics. researchgate.netnih.gov This dual nature has been shown to result in potent antibacterial activity against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), coupled with improved water solubility. researchgate.netnih.gov For instance, the 7d-decylaminomethyl derivative has demonstrated significantly lower minimum inhibitory concentrations (MICs) against clinical isolates of staphylococci compared to the parent compound. researchgate.net

Derivative Type Modification Site Key Feature Reported Advantage
N-AlkylatedN-terminal amino groupIntroduction of hydrophobic alkyl chainsEnhanced activity against VRE
Aminomethylated7d position of resorcinol ringIntroduction of aminomethyl groupsImproved water solubility and potent activity against MRSA and VRE
Doubly-ModifiedN-terminus and resorcinol ringCombination of hydrophobic and hydrophilic substituentsPotent antibacterial activity and considerable water-solubility researchgate.netnih.gov

To further explore the structure-activity relationships of this compound, researchers have employed solid-phase parallel synthesis to create a library of peptide-bearing carboxamide derivatives. researchgate.netscispace.comagrisearch.cn This efficient method allows for the simultaneous synthesis of over 80 different compounds, facilitating a broad investigation of the impact of various peptide chains on antibacterial efficacy. researchgate.net The synthesis involves attaching different tripeptide chains to the C-terminus of the this compound molecule. researchgate.net

These derivatives have been tested against a panel of resistant bacteria, including MRSA and VRE. researchgate.net The results have highlighted the importance of specific amino acid residues within the attached peptide chain for antibacterial activity. researchgate.netscispace.com

Targeted modifications at specific sites of the this compound molecule, such as the G4-OH group, the C-terminus, and the N-terminus, have been explored to enhance its therapeutic properties. The C-terminus of glycopeptides is a common target for modification, as amidation of the terminal carboxyl group is known to increase antibacterial activity. researchgate.net Chemical modifications at the C-terminus can involve the attachment of various chemical moieties to alter the molecule's properties. nih.govnih.govbiorxiv.org

Similarly, the N-terminus offers a site for derivatization, often involving the introduction of hydrophobic side chains to improve membrane interactions. researchgate.netd-nb.info The G4-OH group, located on the glycopeptide core, also presents an opportunity for chemical modification, although this has been less extensively explored for this compound specifically compared to other glycopeptides.

Peptide-Bearing Carboxamide Derivatives via Solid-Phase Parallel Synthesis

Impact of Structural Modifications on Antibacterial Potency and Spectrum Against Resistant Pathogens

The introduction of hydrophobic substituents and lipid chains onto the this compound scaffold has a profound impact on its antibacterial activity, particularly against resistant strains. researchgate.netresearchgate.net These lipophilic modifications are thought to enhance the antibiotic's ability to interact with and anchor to the bacterial cell membrane. oup.comoup.comnih.govnih.gov This membrane anchoring is a crucial step in the mechanism of action for many enhanced glycopeptides, as it increases the local concentration of the drug at its target site, the cell wall precursors. oup.com

Studies on related glycopeptides have shown that derivatives with more lipophilic side chains exhibit higher binding to membrane vesicles. researchgate.netnih.gov This enhanced membrane interaction is believed to contribute to their improved potency. researchgate.netnih.gov For example, the introduction of a p-chlorophenylbenzyl group at the N-terminus of the related glycopeptide chloroeremomycin (B1668801) dramatically enhances its antibacterial potency and confers significant activity against VRE. oup.comoup.com This is attributed to the hydrophobic side chain augmenting dimerization and facilitating membrane anchoring. oup.comoup.com

Modification Effect Mechanism
N-alkylation with hydrophobic chainsEnhanced antibacterial activity researchgate.netnih.govIncreased dimerization and membrane binding researchgate.netnih.gov
Introduction of lipid chainsImproved potency against resistant strains oup.comAnchoring at the bacterial membrane, increasing local drug concentration oup.com

In the synthesis of peptide-bearing carboxamide derivatives of this compound, the choice of amino acid residues in the attached peptide chain significantly influences the antibacterial spectrum and potency. researchgate.netscispace.com Research has shown that derivatives incorporating both tryptophan and tyrosine residues exhibit potent activity against VRE, a challenging pathogen for the parent compound. researchgate.netscispace.com

For example, tripeptide derivatives such as Leu-Trp-Tyr and Tyr-Trp-His attached to the C-terminus of this compound demonstrated significant activity against VRE, while the parent compound was inactive. researchgate.net The presence of tryptophan, in particular, is often associated with enhanced antimicrobial activity due to its ability to interact with bacterial membranes. frontiersin.orgnih.gov The indole (B1671886) side chain of tryptophan can insert into the lipid bilayer, disrupting membrane integrity and contributing to cell death. frontiersin.org The combination of tryptophan and tyrosine appears to be particularly effective in conferring activity against vancomycin-resistant strains. researchgate.net

This compound Derivative (C-terminal tripeptide) MIC (μg/mL) vs. S. aureus (MRSA) MIC (μg/mL) vs. E. faecalis (VRE) MIC (μg/mL) vs. E. faecium (VRE)
Leu-Trp-Tyr0.5168
Tyr-Trp-His0.5168
Trp-Lys-His<0.125648
Glu-Trp-Tyr8>128>128
This compound (parent)0.5>128>128
Data sourced from Yasukata et al. as presented in a review by Ashford and Bew. researchgate.net

Role of Hydrophobic Substituents and Lipid Chains on Activity and Membrane Interaction

Enzymatic Modifications and Glycosyltransferase-Mediated Diversification for Analog Generation

The generation of novel this compound analogs through enzymatic and chemoenzymatic strategies leverages the inherent machinery of glycopeptide antibiotic biosynthesis. Glycosyltransferases (GTs), in particular, are pivotal enzymes in this process, responsible for attaching sugar moieties to the glycopeptide aglycone, which significantly influences the antibiotic's activity.

The biosynthesis of chloroeremomycin, a closely related glycopeptide, provides a well-studied model for understanding the enzymatic modifications leading to this compound. nih.gov Three specific glycosyltransferases—GtfA, GtfB, and GtfC—are involved in attaching sugars to the heptapeptide (B1575542) backbone. nih.govresearchgate.net The process is sequential: GtfB first attaches a D-glucose to the 4-hydroxyphenylglycine residue at position 4 (4-OH-PheGly₄). nih.gov Following this, GtfA transfers a 4-epi-vancosamine sugar to the hydroxyl group of the β-hydroxytyrosine residue at position 6 (β-OH-Tyr₆), which results in the formation of this compound. nih.gov The final step in chloroeremomycin biosynthesis involves GtfC adding another 4-epi-vancosamine to the glucose moiety. nih.gov

The substrate flexibility, or promiscuity, of these glycosyltransferases is a critical factor for generating a diverse range of analogs, a process known as glycodiversification. researchgate.netebi.ac.uk Studies have revealed that different GTs exhibit varying degrees of tolerance for unnatural substrates. researchgate.netnih.gov For instance, GtfA, which attaches the epi-vancosamine sugar at the benzylic position of the aglycone, is highly specific and accepts only substrates closely related to its natural TDP-sugar donor. researchgate.netnih.gov In contrast, glycosyltransferases like GtfD (from the vancomycin (B549263) biosynthetic pathway) and GtfC show more relaxed donor substrate specificities, making them more versatile tools for creating novel glycopeptide derivatives. researchgate.netnih.gov This enzymatic promiscuity allows for the attachment of different sugar moieties to the this compound scaffold, leading to analogs with potentially altered biological activities.

Researchers have successfully reconstituted chloroeremomycin from its heptapeptide aglycone by the sequential action of these three enzymes, demonstrating the feasibility of using this enzymatic cascade for in vitro synthesis. nih.gov By supplying chemically synthesized, modified sugar donors (TDP-sugar analogues) to these enzymatic reactions, a library of new this compound derivatives can be produced. researchgate.netnih.gov Furthermore, the creation of chimeric glycosyltransferases, by swapping the N- and C-terminal domains of different GTs, has been shown to predictably alter substrate specificity, further expanding the toolkit for generating hybrid glycopeptides. researchgate.net

EnzymeFunction in this compound/Chloroeremomycin BiosynthesisSubstrate Specificity/Utility in Analog Generation
GtfBAttaches D-glucose to the 4-OH-PheGly₄ residue of the aglycone. nih.govActs as the initial glycosylating enzyme, preparing the scaffold for further modification. nih.gov
GtfATransfers 4-epi-vancosamine to the β-OH-Tyr₆ residue, forming this compound. nih.govShows low substrate flexibility, limiting its use for diversification with varied sugar donors. researchgate.netnih.gov
GtfCAttaches a second 4-epi-vancosamine to the glucose moiety to form chloroeremomycin. nih.govDemonstrates moderately relaxed donor substrate specificity, making it useful for generating analogs. researchgate.netnih.gov
GtfDHomologue from the vancomycin pathway; transfers L-vancosamine. nih.govConsidered a versatile enzyme for the chemoenzymatic synthesis of vancomycin-type analogs due to its promiscuity. researchgate.netnih.gov

Rational Design Principles for Overcoming Bacterial Resistance Mechanisms

The emergence of bacterial resistance, particularly in enterococci (Vancomycin-Resistant Enterococci or VRE) and Staphylococcus aureus (Vancomycin-Resistant S. aureus or VRSA), has necessitated the rational design of new glycopeptide antibiotics, including derivatives of this compound, to circumvent these mechanisms. nih.govfrontiersin.org

The primary mechanism of high-level vancomycin resistance (VanA-type) involves a genetic alteration in the bacterial peptidoglycan synthesis pathway. mdpi.com The terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of the lipid II precursor, which is the binding target of vancomycin-class antibiotics, is replaced by D-alanyl-D-lactate (D-Ala-D-Lac). mdpi.com This substitution of an amide bond with an ester linkage eliminates a critical hydrogen bond interaction, reducing the binding affinity of the antibiotic by approximately 1000-fold. mdpi.comresearchgate.net

Several rational design strategies have been employed to restore activity against these resistant strains:

Modification of the Heptapeptide C-Terminus: A key strategy involves modifying the C-terminal carboxyl group of the glycopeptide backbone. researchgate.netresearchgate.net By creating amide derivatives, it is possible to introduce new interactions with the altered D-Ala-D-Lac target. For instance, the synthesis of this compound derivatives with a tripeptide chain at the C-terminus has yielded compounds with significant activity against VRE. researchgate.net Specifically, derivatives incorporating tryptophan and tyrosine residues were found to be effective against VRE while maintaining activity against MRSA. researchgate.net

Introduction of Hydrophobic Moieties (Lipoglycopeptides): A highly successful approach involves the attachment of lipophilic side chains to the glycopeptide scaffold, often on one of the sugar residues. researchgate.net This modification serves a dual purpose: it can enhance the antibiotic's intrinsic activity and promote anchoring to the bacterial cell membrane, thereby increasing the effective concentration of the drug near its target site. researchgate.net A prominent example is oritavancin (B1663774), a semisynthetic lipoglycopeptide derived from a chloroeremomycin intermediate (a precursor to this compound). nih.gov Oritavancin features a chlorobiphenylmethyl group attached to the 4-epi-vancosamine sugar, which confers potent activity against VRE and VRSA. nih.gov

Dual-Binding and Multi-Targeting Mechanisms: Advanced design principles focus on creating analogs that can bind to both the original D-Ala-D-Ala and the resistant D-Ala-D-Lac termini. mdpi.com This can be achieved by structural modifications that allow for alternative binding modes or by introducing functionalities that disrupt other essential cellular processes, such as cell membrane integrity. nih.gov Conjugating vancomycin with polycationic peptides, for example, has been shown to overcome resistance by a mode of action that goes beyond the inhibition of cell-wall formation. d-nb.info

Combination of Hydrophobic and Hydrophilic Groups: To balance potent antibacterial activity with favorable pharmacological properties like water solubility, derivatives have been synthesized with both hydrophobic (e.g., N-alkyl groups) and hydrophilic (e.g., aminomethylated) substituents. researchgate.net Such doubly-modified derivatives of this compound have demonstrated potent activity against both MRSA and VRE. researchgate.net

These rational design strategies, informed by a deep understanding of the structure-activity relationships and resistance mechanisms, are crucial for developing the next generation of glycopeptide antibiotics capable of combating multidrug-resistant pathogens. nih.gov

Future Directions and Emerging Research Avenues

Development of Next-Generation Glycopeptide Antibiotics Based on the Chloroorienticin B Scaffold

The this compound molecule serves as a foundational scaffold for creating new and improved glycopeptide antibiotics. researchgate.net Researchers are actively modifying this core structure to enhance its effectiveness, particularly against resistant bacterial strains. researchgate.netmdpi.com A key strategy involves the synthesis of semi-synthetic derivatives with altered properties. researchgate.netresearchgate.net

One successful approach has been the creation of doubly-modified, water-soluble derivatives of this compound. researchgate.net These modifications often involve adding both hydrophobic and hydrophilic groups to the molecule. researchgate.net For instance, N-alkylation introduces a hydrophobic component, while aminomethylation adds a hydrophilic part. researchgate.net This dual modification has yielded compounds with potent activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). researchgate.net

Another promising area of research is the development of lipoglycopeptides, which are derivatives that include a lipid side chain. This modification can enhance the antibiotic's ability to anchor to the bacterial cell membrane, thereby increasing its potency. researchgate.net Oritavancin (B1663774), a semi-synthetic derivative of chloroeremomycin (B1668801) (a related glycopeptide), is a notable example of a lipoglycopeptide that has demonstrated efficacy against vancomycin-resistant strains. nih.govoup.com

Furthermore, combinatorial chemistry has been employed to rapidly generate large libraries of this compound derivatives. acs.orgresearchgate.net By systematically altering different parts of the molecule, such as the C-terminus, researchers can screen for compounds with improved activity profiles. researchgate.net For example, the creation of tripeptide-bearing derivatives has led to the identification of compounds with significant activity against VRE. researchgate.netresearchgate.net

The overarching goal of these efforts is to develop next-generation glycopeptides that can circumvent existing resistance mechanisms. mdpi.com This includes designing molecules that can effectively bind to the altered cell wall precursors (e.g., D-Ala-D-Lac) found in vancomycin-resistant bacteria. mdpi.com

Exploration of Multi-Targeting or Dual-Action Glycopeptide Conjugates

To combat the rise of antibiotic resistance, researchers are exploring innovative strategies that go beyond single-target approaches. One such strategy is the development of multi-targeting or dual-action glycopeptide conjugates, where this compound or its derivatives are linked to other antibacterial agents. researchgate.net This approach aims to create hybrid molecules that can attack bacteria through multiple mechanisms, making it more difficult for resistance to emerge. researchgate.netlabmanager.comuic.edu

The concept of dual-action antibiotics is gaining traction as a promising way to enhance efficacy and overcome resistance. researchgate.net By combining the cell wall synthesis inhibition of a glycopeptide with the mechanism of another antibiotic class, these conjugates can exert a synergistic effect. researchgate.net For example, researchers have synthesized conjugates of glycopeptides with other antibiotics, such as those that disrupt the bacterial cell membrane. researchgate.net

The covalent linking of glycopeptide molecules to create dimers is another area of active investigation. researchgate.net These dimeric structures can exhibit enhanced binding to the bacterial cell wall precursors, leading to improved activity against resistant strains. researchgate.net The design of these conjugates often involves "click chemistry," a set of powerful and reliable reactions for joining molecules together. researchgate.net

The development of these multi-targeting agents represents a shift towards more complex and sophisticated antibiotic design. By creating molecules with multiple modes of action, scientists hope to stay ahead of evolving bacterial resistance mechanisms. mdpi.com

Advanced Synthetic Methodologies for Complex Glycopeptide Structures

The intricate and stereochemically complex structure of this compound presents significant challenges for chemical synthesis. researchgate.netrsc.org However, recent advancements in synthetic methodologies are enabling chemists to tackle these complex molecules with greater efficiency and precision. researchgate.netrsc.org These modern approaches are moving beyond the sole focus on total synthesis and are increasingly directed towards the design and creation of novel, more potent analogues. researchgate.netrsc.org

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of glycopeptide derivatives. researchgate.netgoogle.com This technique allows for the efficient and parallel synthesis of libraries of compounds, facilitating the exploration of structure-activity relationships. acs.orgresearchgate.net For example, an efficient and practical method for the solid-phase parallel synthesis of tripeptide-bearing carboxamide derivatives of this compound has been established, enabling the simultaneous creation of over 80 compounds. acs.orgresearchgate.net

The total synthesis of glycopeptide antibiotics, while challenging, remains a significant area of research. researchgate.netrsc.org These efforts not only provide access to the natural products themselves but also open up avenues for creating structurally unique analogues that are not accessible through semi-synthesis from the natural product. The insights gained from total synthesis efforts contribute to a deeper understanding of the structure-activity relationships of these complex molecules. researchgate.net

Furthermore, the development of new catalytic methods and protecting group strategies is crucial for streamlining the synthesis of these complex structures. These advancements are critical for making the synthesis of glycopeptide analogues more practical and scalable for potential therapeutic applications.

Integration of Synthetic Biology and Chemical Synthesis for Novel Glycopeptide Scaffold Generation

The convergence of synthetic biology and chemical synthesis offers a powerful paradigm for generating novel glycopeptide scaffolds with enhanced antibiotic properties. nih.govacs.org This integrated approach allows for the creation of chemical diversity that is often inaccessible through traditional synthetic methods or purely biological systems alone. nih.govresearchgate.net

Synthetic biology provides the tools to engineer the biosynthetic pathways of glycopeptides in microbial hosts. nih.govresearchgate.net By manipulating the genes responsible for producing the glycopeptide backbone and its modifying enzymes, researchers can create new and diverse molecular scaffolds. nih.govresearchgate.net This can involve introducing genes from different glycopeptide biosynthetic clusters into a single host to generate hybrid molecules. researchgate.net For example, researchers have successfully expressed a minimal teicoplanin class glycopeptide scaffold in a production-optimized Streptomyces coelicolor strain and introduced various modifying enzymes to generate a library of novel compounds, some of which showed activity against resistant bacteria. researchgate.net

Key to this approach is the concept of "parts," "devices," and "chassis". nih.govacs.org Tailoring enzymes and backbone structures act as the "parts," which can be assembled into "devices" (biosynthetic circuits) within a suitable host organism or "chassis" like E. coli or Streptomyces species. nih.govacs.org This modular approach allows for the systematic exploration of different combinations of biosynthetic elements to generate a wide array of novel glycopeptides. nih.gov

Chemical synthesis then provides an orthogonal approach to further expand the chemical diversity of these biologically generated scaffolds. nih.govacs.org For instance, chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical modifications. researchgate.net Glycosyltransferases, enzymes that attach sugar moieties to the glycopeptide core, can be used to introduce a variety of different sugars, both natural and synthetic, onto the scaffold. nih.govebi.ac.ukresearchgate.net This is particularly significant as the sugar components of glycopeptides play a crucial role in their biological activity. nih.govacs.org

The integration of these two powerful disciplines holds immense promise for the future of antibiotic discovery. By harnessing the genetic programmability of biological systems and the precision of chemical synthesis, scientists can create a new generation of glycopeptide antibiotics with tailored properties to combat the growing threat of antibiotic resistance. nih.govresearchgate.net

Computational and In Silico Approaches in Glycopeptide Research and Rational Drug Design

Computational and in silico methods are becoming increasingly indispensable in the field of glycopeptide research and rational drug design. These approaches offer powerful tools to understand the complex interactions between glycopeptides and their biological targets, and to guide the design of new and more effective antibiotics.

Molecular modeling and simulations provide valuable insights into the three-dimensional structure of glycopeptides and their binding to the bacterial cell wall precursor, D-Ala-D-Ala. researchgate.netasm.org These computational studies can help to elucidate the mechanism of action of these antibiotics at an atomic level. For example, molecular dynamics simulations have been used to explore how modifications to the vancomycin (B549263) structure affect its activity. researchgate.net

Furthermore, computational approaches are being used to predict the antibacterial activity of novel glycopeptide derivatives before they are synthesized. This can help to prioritize the most promising candidates for synthesis and testing, thereby saving time and resources. Structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, can be enhanced through the use of computational models.

In silico screening of virtual compound libraries is another powerful tool in drug discovery. By computationally screening large numbers of virtual molecules for their ability to bind to the target, researchers can identify potential new drug candidates. This approach can be particularly useful for exploring the vast chemical space of possible glycopeptide derivatives.

The integration of computational methods with experimental techniques is a key strategy for accelerating the discovery and development of new glycopeptide antibiotics. By combining the predictive power of in silico models with the empirical data from laboratory experiments, researchers can adopt a more rational and targeted approach to drug design.

Q & A

Q. What experimental methodologies are recommended for isolating and characterizing Chloroorienticin B from microbial sources?

To isolate this compound, researchers should employ a combination of solvent extraction (e.g., ethyl acetate or methanol) and chromatographic techniques like HPLC or TLC, guided by bioactivity assays. Structural characterization requires NMR (1H, 13C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For reproducibility, experimental protocols must detail solvent gradients, column specifications, and calibration standards . Comparative analysis with known glycopeptide antibiotics (e.g., vancomycin) can aid in identifying unique structural motifs, such as the chlorinated moieties specific to this compound .

Q. How can researchers validate the purity of this compound samples for in vitro bioactivity assays?

Purity validation requires orthogonal analytical methods:

  • HPLC-DAD/UV at multiple wavelengths to detect co-eluting impurities.
  • LC-MS/MS to confirm molecular ion peaks and fragmentation patterns.
  • Microbiological assays against susceptible strains (e.g., Staphylococcus aureus) to correlate bioactivity with concentration gradients. Contradictions in bioactivity data may arise from residual solvents or degradation products; thus, stability studies under varying pH and temperature conditions are critical .

Advanced Research Questions

Q. What strategies resolve contradictions in enzymatic synthesis data for this compound, particularly involving this compound synthase (EC 2.4.1.311)?

Discrepancies in enzymatic activity data often stem from substrate specificity or cofactor requirements. Researchers should:

  • Compare kinetic parameters (Km, Vmax) across homologs (e.g., vancomycin aglycone glucosyltransferase, EC 2.4.1.310) to identify conserved catalytic residues .
  • Use site-directed mutagenesis to test hypotheses about active-site residues.
  • Validate in silico docking models with cryo-EM or X-ray crystallography data. Contradictory results may require revisiting assay conditions (e.g., Mg²⁺/ATP concentrations) or substrate purity .

Q. How should researchers design dose-response studies to evaluate this compound’s mechanism of action without conflating cytotoxic and therapeutic effects?

  • Dose-range optimization : Start with sub-inhibitory concentrations (e.g., 0.5–64 µg/mL) in checkerboard assays to distinguish bacteriostatic vs. bactericidal effects.
  • Time-kill kinetics : Monitor bacterial viability at 0–24 hours to identify delayed action due to cell-wall synthesis inhibition.
  • Control for cytotoxicity : Use mammalian cell lines (e.g., HEK293) and measure lactate dehydrogenase (LDH) release. Confounding variables, such as solvent carriers (e.g., DMSO), must be tested for interference .

Q. What statistical approaches are robust for analyzing transcriptomic data linked to this compound resistance mechanisms?

  • Differential expression analysis : Use DESeq2 or edgeR with false discovery rate (FDR) correction for RNA-seq data.
  • Pathway enrichment : Apply Gene Ontology (GO) or KEGG term analysis to identify upregulated resistance pathways (e.g., efflux pumps, cell-wall remodeling).
  • Validation : Prioritize qRT-PCR for key genes (e.g., mprF, vraSR) with ≥2-fold change and p < 0.01. Overinterpretation of high-throughput data should be mitigated by cross-referencing proteomic or metabolomic datasets .

Methodological Best Practices

Q. How to address reproducibility challenges in this compound’s minimum inhibitory concentration (MIC) assays across laboratories?

Standardize protocols using CLSI or EUCAST guidelines:

  • Strain selection : Use reference strains (e.g., S. aureus ATCC 29213) and clinical isolates with documented susceptibility profiles.
  • Growth media : Specify cation-adjusted Mueller-Hinton broth with pH 7.2–7.4.
  • Endpoint criteria : Define MIC as ≥90% inhibition compared to growth controls. Inter-laboratory validation via ring trials is recommended to identify protocol deviations .

Q. What criteria should guide the selection of in vivo models for studying this compound’s efficacy and toxicity?

  • Infection models : Murine thigh infection or neutropenic pneumonia models for pharmacokinetic/pharmacodynamic (PK/PD) profiling.
  • Toxicity endpoints : Monitor renal function (serum creatinine) and histopathology of excretory organs.
  • Ethical compliance : Adhere to ARRIVE 2.0 guidelines for animal studies and obtain institutional review board (IRB) approval .

Data Interpretation and Reporting

Q. How to reconcile discrepancies between in silico predictions and experimental data for this compound’s binding affinity to bacterial targets?

  • Re-evaluate force fields : Compare results across molecular dynamics software (e.g., AMBER vs. GROMACS).
  • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.
  • Report limitations : Acknowledge approximations in docking simulations (e.g., solvation effects, rigid-backbone assumptions) .

Q. What metadata is essential for depositing this compound-related datasets in public repositories?

Include:

  • Chemical descriptors : InChIKey, SMILES notation, and purity certificates.
  • Experimental conditions : Temperature, humidity, instrument calibration logs.
  • Bioactivity data : MIC values, cytotoxicity thresholds, and raw spectral files (NMR, MS). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite repositories like ChEMBL or PubChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.